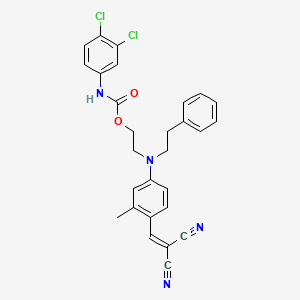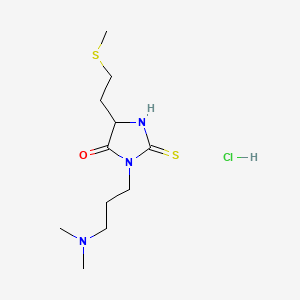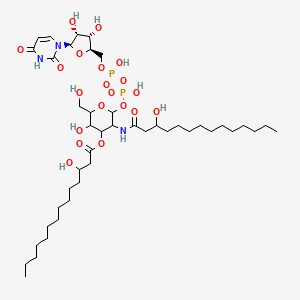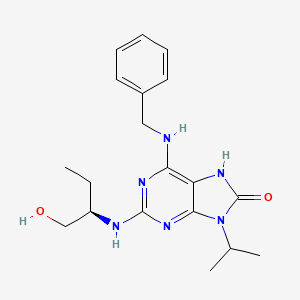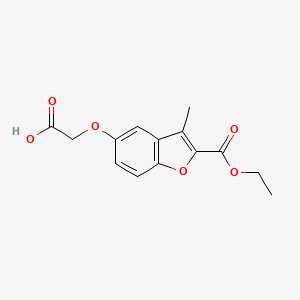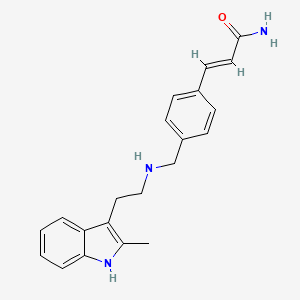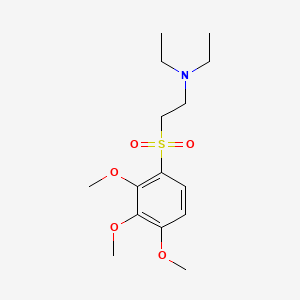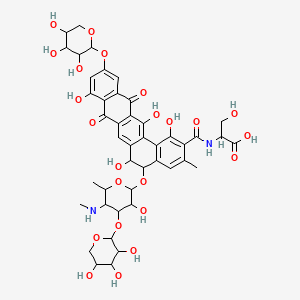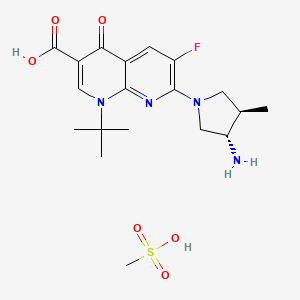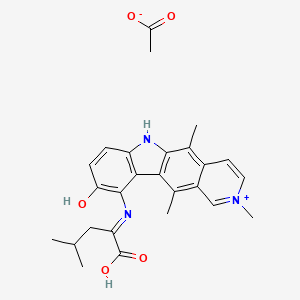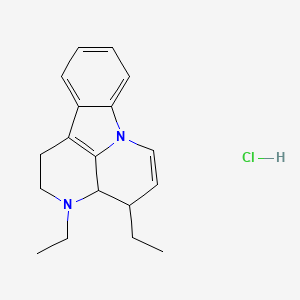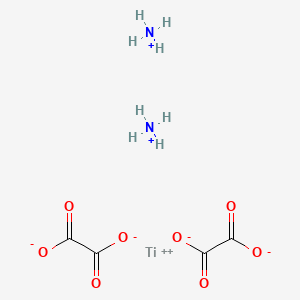
Ammonium titanium oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium titanium oxalate, also known as ammonium titanyl oxalate, is a coordination compound with the chemical formula (NH₄)₂[TiO(C₂O₄)₂]·H₂O. This compound is notable for its applications in various fields, including chemistry, biology, and industry. It is a water-soluble complex that forms colorless or slightly yellow crystals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium titanium oxalate can be synthesized through the reaction of titanium dioxide with oxalic acid in the presence of ammonium hydroxide. The reaction typically involves dissolving titanium dioxide in a mixture of oxalic acid and ammonium hydroxide, followed by crystallization to obtain the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of titanium tetrachloride as a precursor. The titanium tetrachloride is reacted with oxalic acid and ammonium hydroxide under controlled conditions to produce the compound. The process is optimized to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium titanium oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide.
Reduction: It can be reduced to form lower oxidation states of titanium.
Substitution: The oxalate ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Ligand exchange reactions can be carried out using different organic ligands in aqueous or non-aqueous media.
Major Products Formed:
Oxidation: Titanium dioxide (TiO₂)
Reduction: Lower oxidation state titanium compounds
Substitution: Various titanium coordination complexes
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Ammonium titanium oxalate can be compared with other titanium coordination compounds, such as:
Titanium tetrachloride (TiCl₄): Unlike this compound, titanium tetrachloride is highly reactive and used primarily as a precursor in the synthesis of other titanium compounds.
Titanium dioxide (TiO₂): While titanium dioxide is a common oxidation product of this compound, it is widely used as a pigment and photocatalyst.
Titanium alkoxides: These compounds are used in the preparation of titanium-based materials and have different reactivity and applications compared to this compound.
Uniqueness: this compound is unique due to its water solubility, stability, and ability to form various coordination complexes. These properties make it a versatile compound for research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
- Titanium tetrachloride (TiCl₄)
- Titanium dioxide (TiO₂)
- Titanium alkoxides
Eigenschaften
CAS-Nummer |
10580-02-6 |
|---|---|
Molekularformel |
C4H8N2O8Ti |
Molekulargewicht |
259.98 g/mol |
IUPAC-Name |
diazanium;oxalate;titanium(2+) |
InChI |
InChI=1S/2C2H2O4.2H3N.Ti/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);2*1H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
MRSOZKFBMQILFT-UHFFFAOYSA-L |
Kanonische SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+].[Ti+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




